molecular formula C7H5FO2S B1450549 2-Fluoro-5-sulfanylbenzoic acid CAS No. 1378826-34-6

2-Fluoro-5-sulfanylbenzoic acid

Cat. No. B1450549
M. Wt: 172.18 g/mol
InChI Key: VDMTWWJCXRZJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-sulfanylbenzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is a colorless crystalline solid with a molecular weight of 172.18 .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-sulfanylbenzoic acid is C7H5FO2S . The InChI code is 1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10) .


Physical And Chemical Properties Analysis

2-Fluoro-5-sulfanylbenzoic acid is a colorless crystalline solid. It is soluble in organic solvents such as ethanol and acetone but insoluble in water.

Scientific Research Applications

Peptidomimetics Synthesis

2-Fluoro-5-sulfanylbenzoic acid has been utilized in the synthesis of β-turn peptidomimetics. The study by Jiang and Burgess (2002) demonstrates its use in solid-phase syntheses, aiming to stabilize β-turn conformations through transannular hydrogen bonding, which is crucial for developing therapeutics that mimic protein secondary structures (Jiang & Burgess, 2002).

Metal-Organic Frameworks (MOFs)

Vizuet et al. (2021) reported the modulator role of 2-fluorobenzoic acid derivatives in the synthesis of rare-earth metal-organic frameworks. Their research highlights the novel presence of fluoro bridging groups in RE MOFs, which could influence the structural integrity and functionality of these porous materials for applications like gas storage, separation, and catalysis (Vizuet et al., 2021).

Heterocyclic Compound Synthesis

The synthesis of 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety from 3-chloro-2-fluoro benzoic acid, as reported by Bhat et al. (2016), exemplifies the application of 2-fluoro-5-sulfanylbenzoic acid in generating compounds with potential anti-convulsant and anti-inflammatory activities. This research showcases the chemical's utility in creating pharmacologically active heterocycles (Bhat et al., 2016).

Catalysis and Synthetic Methodologies

Moreno-Fuquen et al. (2019) developed an efficient catalyst- and solvent-free synthesis method for benzamide derivatives using 2-fluoro-5-sulfanylbenzoic acid. This work emphasizes its importance in green chemistry by enabling the regioselective synthesis of complex molecules under environmentally benign conditions (Moreno-Fuquen et al., 2019).

Safety And Hazards

The safety data sheet for 2-Fluoro-5-sulfanylbenzoic acid indicates that it should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

2-fluoro-5-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMTWWJCXRZJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-sulfanylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-sulfanylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-sulfanylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-sulfanylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-sulfanylbenzoic acid
Reactant of Route 5
2-Fluoro-5-sulfanylbenzoic acid
Reactant of Route 6
2-Fluoro-5-sulfanylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.